Ethyl 2-bromo-5-cyano-4-methylbenzoate
Description
Ethyl 2-bromo-5-cyano-4-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at the 2-position, a cyano group at the 5-position, and a methyl group at the 4-position of the benzene ring. The ethyl ester moiety enhances its solubility in organic solvents, making it a versatile intermediate in synthetic organic chemistry, particularly in pharmaceutical and agrochemical applications. Its reactivity is influenced by the electron-withdrawing cyano and bromo groups, which activate the aromatic ring for electrophilic substitution or cross-coupling reactions.
Properties
IUPAC Name |
ethyl 2-bromo-5-cyano-4-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-8(6-13)7(2)4-10(9)12/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKYNDCBXUTVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C(=C1)C#N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-cyano-4-methylbenzoate can be synthesized through several methodsThe reaction conditions typically involve the use of bromine or a brominating agent, a cyanide source such as sodium cyanide, and an acid catalyst for the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine atom.
Reduction: Products include amine derivatives.
Oxidation: Products include carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-bromo-5-cyano-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound in the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 2-bromo-5-cyano-4-methylbenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and bromine groups can enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent type, position, or functional groups, leading to variations in physicochemical properties and reactivity. Below is a detailed comparison with key analogs, including data inferred from literature and structural analysis.
Table 1: Substituent Comparison of Ethyl 2-bromo-5-cyano-4-methylbenzoate and Analogs
Key Findings:
Substituent Position Effects: The bromine position (2 vs. 4) significantly impacts reactivity. For example, 2-bromo derivatives are more favorable for ortho-directed metal-coupling reactions (e.g., Suzuki-Miyaura) compared to 4-bromo isomers . The cyano group at position 5 (vs. 4) in the target compound may reduce steric hindrance, enhancing accessibility for nucleophilic attack.
Functional Group Influence: The methyl group in this compound improves steric protection of the ester moiety, increasing stability compared to analogs with electron-deficient substituents (e.g., formyl) . The formyl group in Ethyl 2-bromo-4-cyano-5-formylbenzoate introduces susceptibility to oxidation, limiting its utility in long-term storage or reducing environments.
Thermal and Solubility Properties :
- Methyl-substituted analogs generally exhibit higher melting points and lower solubility in polar solvents compared to formyl-containing derivatives due to reduced polarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
